![molecular formula C13H7Cl2FO2 B1400542 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1350760-11-0](/img/structure/B1400542.png)

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Übersicht

Beschreibung

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid, or DCFBC, is an organic compound with a wide range of applications in the scientific research field. It is a synthetic compound that is used in the synthesis of various organic compounds, and is also used in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

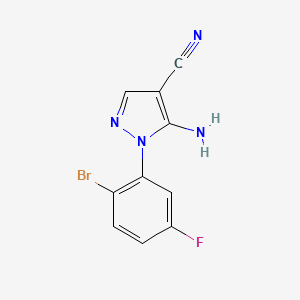

Intermediate in Anticancer Drugs Synthesis : This compound is an important intermediate in the synthesis of biologically active anticancer drugs, as demonstrated by the efficient synthesis methods developed for related compounds (Jianqing Zhang et al., 2019).

Amylolytic Agent Development : Novel fluorine bearing quinoline-4-carboxylic acids and related compounds, synthesized from similar compounds, showed high to moderate activity against Aspergillus fungi as amylolytic agents (M. Makki et al., 2012).

Neurodegenerative Disease Research : Related compounds have been evaluated for their effects on brain β-amyloid pathology and spatial memory in mouse models of Alzheimer's disease, indicating potential applications in neurodegenerative disease research (B. Imbimbo et al., 2009).

Chemical Synthesis and Material Science

Synthesis of Fluorinated Compounds : A chemical-microbial method for developing fluorinated pharmaceuticals used similar biphenyl derivatives, showing the potential for this compound in the development of metabolically stable drugs (Tara Bright et al., 2013).

Protecting Group in Organic Synthesis : The compound's derivatives have been used as acid- and base-stable protecting groups for carboxylic acids, showcasing their utility in complex organic syntheses (M. Kurosu et al., 2007).

Key Intermediates in Antihypertensive Agents : It's used as a key intermediate in the synthesis of antihypertensive agents, as seen in the synthesis of related fluorine-containing compounds (Chen Xin-zhi, 2007).

Environmental and Catalytic Studies

- Catalytic Applications : Research on N-heterocyclic carbene catalyzed asymmetric hydration has used related alpha-fluoro carboxylic acids, indicating potential applications in catalysis (H. Vora et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds have been shown to modulate the activity of γ-secretase , an enzymatic complex responsible for the formation of β-amyloid (Aβ) .

Mode of Action

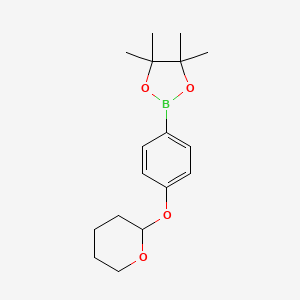

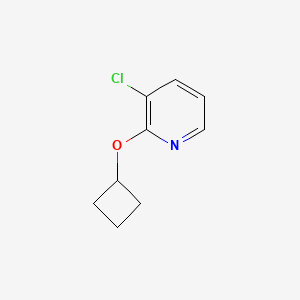

It’s known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .

Eigenschaften

IUPAC Name |

3,5-dichloro-4-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-10-5-8(13(17)18)6-11(15)12(10)7-1-3-9(16)4-2-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEQLKXQYBRLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206786 | |

| Record name | 2,6-Dichloro-4′-fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1350760-11-0 | |

| Record name | 2,6-Dichloro-4′-fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4′-fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

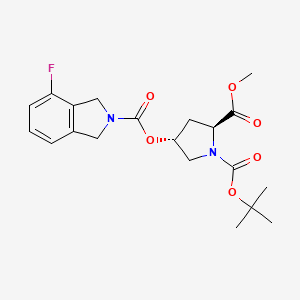

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)

![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)

![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)